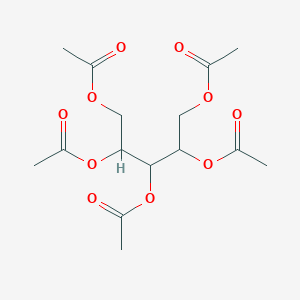
1,2,3,4,5-Penta-O-acetylpentitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Penta-O-acetylpentitol is a pentitol derivative where all five hydroxyl groups are acetylated. This compound is known for its role in various chemical reactions and its applications in scientific research. It is a stereoisomeric compound, meaning it can exist in multiple forms that differ only in the spatial arrangement of atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Penta-O-acetylpentitol can be synthesized through the acetylation of pentitol. The process typically involves the use of acetic anhydride and a catalyst such as perchloric acid, sulphuric acid, or pyridine. The reaction is carried out by dissolving pentitol in acetic anhydride and adding the catalyst. The mixture is then stirred and maintained at a specific temperature to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to pentitol.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Produces pentitol acids.
Reduction: Yields pentitol.
Substitution: Results in various substituted pentitols depending on the reagents used.
科学的研究の応用
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed reactions involving acetylated sugars.
Medicine: Investigated for its potential role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed by esterases, releasing pentitol and acetic acid. This hydrolysis can affect various biochemical pathways, depending on the context in which the compound is used .
類似化合物との比較
Similar Compounds
1,2,3,4,5-Penta-O-acetyl-D-xylitol: Another acetylated pentitol with similar properties.
1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose: An acetylated sugar used in glycosylation studies.
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific stereochemistry and the position of acetyl groups. This uniqueness makes it valuable for studying stereospecific reactions and for applications requiring precise molecular configurations .
特性
CAS番号 |
6330-69-4 |
|---|---|
分子式 |
C15H22O10 |
分子量 |
362.33 g/mol |
IUPAC名 |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
InChIキー |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



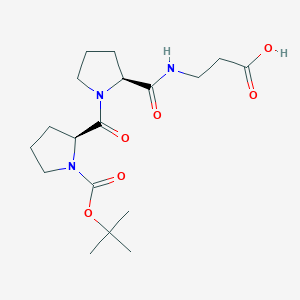
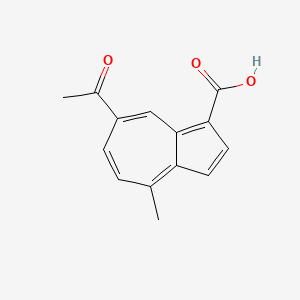
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
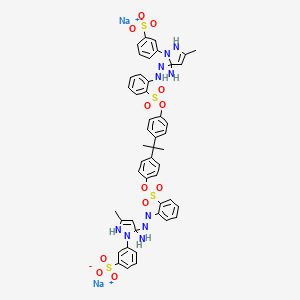
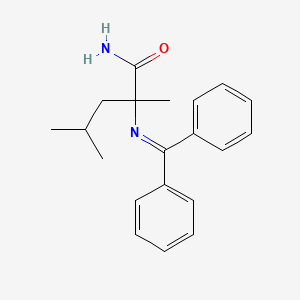
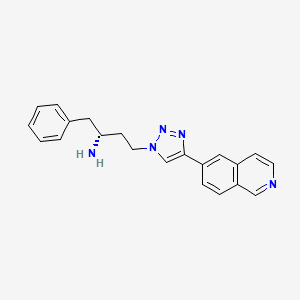
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
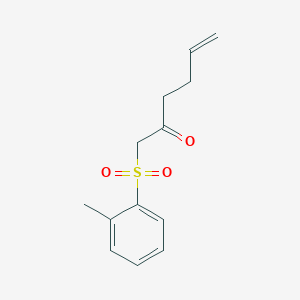
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
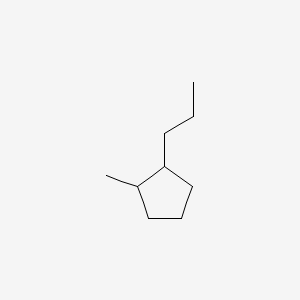
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
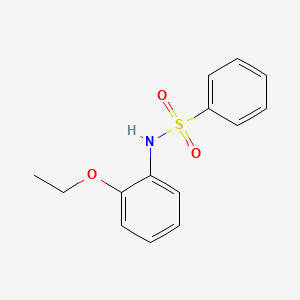
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)
